molecular formula C6H9BrClN3 B1519790 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride CAS No. 1187830-45-0

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride

Cat. No.: B1519790
CAS No.: 1187830-45-0
M. Wt: 238.51 g/mol
InChI Key: DHCCQMBHQKWEMJ-UHFFFAOYSA-N
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Description

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride (CAS: 1187830-45-0) is a heterocyclic compound featuring a bicyclic core of imidazo[1,2-a]pyrazine fused with a partially saturated pyrazine ring. The molecule is substituted with a bromine atom at the 3-position and exists as a hydrochloride salt (molecular formula: C₆H₉BrClN₃; MW: 238.51) . Its synthesis typically involves cyclocondensation of amino acids with bromoacetyl reagents, followed by protective group manipulations and salt formation . The compound is used in research as a precursor for drug discovery, particularly in modifying protein-protein interactions or enzyme inhibition .

Properties

IUPAC Name

3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3.ClH/c7-5-3-9-6-4-8-1-2-10(5)6;/h3,8H,1-2,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCCQMBHQKWEMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC=C2Br)CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187830-45-0
Record name Imidazo[1,2-a]pyrazine, 3-bromo-5,6,7,8-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187830-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride is a compound with significant biological activity, particularly in the areas of neuropharmacology and potential therapeutic applications. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₆H₉BrClN₃
  • Molecular Weight : 238.51 g/mol
  • CAS Number : 954239-19-1
  • Purity : ≥95% .

The compound acts primarily as an antagonist of orexin receptors (OX1 and OX2), which are involved in regulating wakefulness and energy homeostasis. By inhibiting these receptors, this compound can influence sleep patterns and has potential applications in treating sleep disorders such as insomnia and narcolepsy .

Neuropharmacological Effects

  • Sleep Modulation : Research indicates that this compound can decrease alertness and increase time spent in both REM and NREM sleep. In animal models, it has been shown to enhance memory function and alleviate symptoms related to post-traumatic stress disorder (PTSD) .
  • Cognitive Function : The compound has demonstrated potential in improving cognitive functions in various models, suggesting its utility in treating cognitive dysfunctions associated with psychiatric disorders .
  • Stress Response : It may also play a role in modulating stress-related behaviors, indicating its potential for treating stress-related syndromes and addictions .

Pharmacological Studies

A study involving the synthesis of pyridazinone derivatives featuring a tetrahydroimidazo[1,2-a]pyrazine scaffold highlighted the compound's efficacy as a transient receptor potential canonical 5 (TRPC5) inhibitor. This suggests additional pathways through which it may exert protective effects in kidney diseases .

Case Studies

Summary of Findings

Biological ActivityObservations
Sleep ModulationIncreases REM/NREM sleep; decreases alertness
Cognitive EnhancementImproves memory function in animal models
Stress ResponsePotential treatment for PTSD and stress-related disorders
Kidney ProtectionEfficacy demonstrated in renal injury models

Scientific Research Applications

Neuropharmacological Effects

  • Sleep Modulation :
    • The compound acts as an antagonist of orexin receptors (OX1 and OX2), which are crucial in regulating wakefulness and energy homeostasis. Studies indicate that it can decrease alertness and increase the duration of both REM and NREM sleep. This suggests potential applications in treating sleep disorders such as insomnia and narcolepsy.
  • Cognitive Enhancement :
    • Research has shown that this compound may improve cognitive functions in various animal models. It has been linked to enhanced memory performance and could be beneficial for treating cognitive dysfunctions associated with psychiatric disorders.
  • Stress Response Modulation :
    • The compound has demonstrated potential in modulating stress-related behaviors, indicating its utility in addressing stress-related syndromes and addictions.

Pharmacological Studies

Recent studies have focused on the synthesis of derivatives based on the tetrahydroimidazo[1,2-a]pyrazine scaffold. One significant study highlighted its efficacy as a transient receptor potential canonical 5 (TRPC5) inhibitor, suggesting additional pathways for protective effects in kidney diseases.

Summary of Findings

Biological ActivityObservations
Sleep ModulationIncreases REM/NREM sleep; decreases alertness
Cognitive EnhancementImproves memory function in animal models
Stress ResponsePotential treatment for PTSD and stress-related disorders
Kidney ProtectionEfficacy demonstrated in renal injury models

Case Studies

Several case studies have documented the effects of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride on various biological systems:

  • Case Study 1 : A study involving animal models indicated that administration of the compound resulted in significant improvements in sleep quality and cognitive function post-stress exposure.
  • Case Study 2 : Research focusing on renal protection showed that the compound could mitigate damage in models of acute kidney injury, highlighting its potential for therapeutic applications in nephrology.

Comparison with Similar Compounds

Structural Analogs

The bromine position, substituent diversity, and salt forms distinguish 3-bromo derivatives from structurally related compounds. Key analogs include:

Compound Name Substituents/Salt Form Molecular Formula Key Properties/Applications References
2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride Bromine (2-position), dihydrochloride C₆H₁₀BrCl₂N₃ Higher solubility due to dihydrochloride
3-Bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride CF₃ (2-position), hydrochloride C₇H₈BrClF₃N₃ Enhanced lipophilicity for CNS targets
Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride Carboxylate ester (2-position) C₉H₁₃BrClN₃O₂ Ester group improves metabolic stability
2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Dibromo, pyridine core C₇H₈Br₂N₂ Dual halogenation increases reactivity

Key Structural Insights :

  • Bromine Position : 3-Bromo substitution (target compound) vs. 2-bromo () alters steric and electronic profiles, impacting protein binding .
  • Core Modifications : Pyrazine (target) vs. pyrimidine () or pyridine () cores influence aromaticity and hydrogen-bonding capacity .
  • Salt Forms : Hydrochloride (target) vs. dihydrochloride () salts affect solubility and crystallinity .

Reactivity Trends :

  • Bromine at the 3-position (target) enables Suzuki coupling or nucleophilic substitution for further derivatization .
  • Dihydrochloride salts () require neutralization steps, complicating purification compared to hydrochloride salts .

Mechanistic Insights :

  • 3-Bromo Substitution : May hinder binding to hydrophobic pockets compared to 2-aryl groups () but improves electrophilicity for covalent interactions .
  • Ester Derivatives : Ethyl carboxylate () enhances bioavailability but reduces CNS penetration due to increased polarity .

Preparation Methods

Formation of the Imidazo[1,2-a]pyrazine Core

The bicyclic core is generally formed by cyclization reactions involving pyrazine derivatives and appropriate amino precursors. A common approach includes:

  • Starting from a 5,6,7,8-tetrahydropyrazine or a related intermediate.
  • Reacting with an aminoimidazole or imidazole derivative under conditions favoring ring fusion.
  • Employing cyclization agents or heating to promote ring closure.

Bromination at the 3-Position

Selective bromination at the 3-position of the imidazo[1,2-a]pyrazine ring is a critical step. This can be achieved by:

  • Using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.
  • Conducting the reaction under mild temperatures to avoid over-bromination or degradation.
  • Monitoring the reaction progress by chromatographic or spectroscopic methods to ensure regioselectivity.

Conversion to Hydrochloride Salt

The free base of 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is converted to its hydrochloride salt typically by:

  • Treating with hydrochloric acid in an appropriate solvent such as ethanol or ether.
  • Precipitating the hydrochloride salt by solvent evaporation or addition of a non-solvent.
  • Isolating the solid salt by filtration and drying.

Representative Reaction Scheme (Conceptual)

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization Pyrazine derivative + aminoimidazole, heat Formation of bicyclic core
2 Bromination NBS or Br2, mild temperature Introduction of Br at C-3
3 Salt formation HCl in ethanol or ether Formation of hydrochloride salt

Research Findings and Optimization

  • Regioselectivity: The bromination step requires careful control to ensure substitution specifically at the 3-position without affecting other ring positions or causing ring opening.
  • Yield Considerations: Optimizing solvent, temperature, and brominating agent equivalents improves yield and purity.
  • Purification: The hydrochloride salt form enhances crystallinity and stability, facilitating purification by recrystallization.

Analytical Data Supporting Preparation

While specific analytical data for this compound is limited in publicly available literature, typical characterization includes:

Summary Table of Preparation Parameters

Parameter Typical Conditions/Values Notes
Starting materials 5,6,7,8-tetrahydropyrazine derivatives, aminoimidazoles Commercially available or synthesized
Brominating agent N-Bromosuccinimide (NBS), Br2 Controlled addition, mild temp
Solvent Dichloromethane, acetonitrile, or ethanol Depends on step
Temperature 0°C to room temperature for bromination To avoid side reactions
Reaction time Several hours (2-6 h) Monitored by TLC or HPLC
Salt formation HCl in ethanol or ether Precipitation of hydrochloride salt
Purification Recrystallization or chromatography To achieve high purity

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves bromination of a precursor (e.g., 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine) using bromine in polar aprotic solvents like DMF or THF. Key steps include:

  • Cyclization : Precursors with imidazole and pyrazine moieties undergo cyclization under acidic or basic conditions.
  • Bromination : Bromine is introduced at the 3-position via electrophilic substitution, requiring inert atmospheres to prevent side reactions.
  • Hydrochloride Salt Formation : The final product is precipitated using HCl in ethanol.
  • Optimization Tip: Yields improve with stoichiometric control (1:1 molar ratio of precursor to bromine) and low temperatures (0–5°C) to minimize decomposition .

Q. How should researchers characterize the purity and stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Purity Analysis : Use HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) and confirm via NMR (¹H/¹³C) for structural integrity.
  • Stability : The hydrochloride salt is hygroscopic; store desiccated at –20°C for ≤1 month or –80°C for ≤6 months. Thermal gravimetric analysis (TGA) shows decomposition above 150°C.
  • Critical Note: Avoid repeated freeze-thaw cycles to prevent ester hydrolysis or bromine loss .

Advanced Research Questions

Q. How does the bromine substituent at the 3-position influence reactivity in cross-coupling reactions for derivatization?

  • Methodological Answer : The bromine atom serves as a leaving group, enabling:

  • Buchwald-Hartwig Amination : React with primary/secondary amines (e.g., Pd(OAc)₂, Xantphos catalyst, 80°C) to yield aryl amines.
  • Suzuki-Miyaura Coupling : Use aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, 70°C) for biaryl derivatives.
  • Data Insight: Kinetic studies show 3-bromo derivatives react 2–3× faster than non-halogenated analogs due to enhanced electrophilicity .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer potency)?

  • Methodological Answer : Contradictions often arise from assay variability. Mitigate via:

  • Standardized Assays : Use CLSI guidelines for MIC (antimicrobial) and MTT assays (anticancer) with controls (e.g., Adriamycin).
  • SAR Studies : Compare analogs (e.g., 3-iodo or 3-chloro derivatives) to isolate bromine’s role. For example:
  • Antimicrobial : 3-Bromo derivatives show MIC = 6.25 µg/mL against Mycobacterium tuberculosis due to membrane disruption .
  • Anticancer : IC₅₀ = 0.07–0.19 µM against MCF-7 cells via kinase inhibition, but batch-dependent purity (±5%) alters results .

Q. How can researchers optimize the imidazo[1,2-a]pyrazine core for enhanced target selectivity in kinase inhibitors?

  • Methodological Answer :

  • Core Modifications : Introduce electron-withdrawing groups (e.g., –CF₃) at the 2-position to enhance ATP-binding pocket interactions.
  • Molecular Dynamics (MD) Simulations : Prioritize substitutions that reduce off-target binding (e.g., VEGFR-2 vs. EGFR).
  • Case Study : Saturation of the pyrazine ring (5,6,7,8-tetrahydro) improves solubility (LogP reduced by 0.5) but may lower potency; balance via prodrug strategies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride
Reactant of Route 2
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride

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